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Compound of Interest

Compound Name: 4-Chloro-3,5-dimethylaniline

CAS No.: 51719-61-0

Cat. No.: B2718164

Get Quote

Executive Summary
In the landscape of modern medicinal chemistry, halogenated aniline derivatives serve as

critical building blocks for synthesizing complex pharmacophores. 4-Chloro-3,5-
dimethylaniline (CAS: 51719-61-0) is a highly specialized intermediate utilized extensively in

the development of kinase inhibitors and immunomodulatory agents [1]. This technical

whitepaper provides an in-depth analysis of its physicochemical properties, structural causality,

a self-validating chemoselective synthetic protocol, and its application in synthesizing 2,4-

pyrimidinediamine derivatives for autoimmune therapies [2].

Physicochemical Profiling & Structural Causality
The utility of 4-Chloro-3,5-dimethylaniline stems from the precise spatial and electronic

arrangement of its substituents. To effectively utilize this compound in nucleophilic aromatic

substitution ( SN​Ar ) or cross-coupling reactions, one must understand the causality behind its

structural behavior.
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Quantitative Data Summary
The following table summarizes the core physicochemical parameters of the compound,

essential for reaction planning and analytical validation [1].

Property Value

Chemical Name 4-Chloro-3,5-dimethylaniline

CAS Number 51719-61-0

Molecular Formula C8​H10​ClN

Molecular Weight 155.63 g/mol

SMILES CC1=CC(N)=CC(C)=C1Cl

InChIKey MSICOAYELJUIIN-UHFFFAOYSA-N

Typical Purity ≥ 95% (often standardized to 98%)

Storage Conditions 2-8°C, protect from light, inert atmosphere

Structural Causality
Electronic Effects: The primary amine ( −NH2​) is strongly electron-donating via resonance,

activating the ortho and para positions. However, the para position is blocked by a chlorine

atom, which exerts an electron-withdrawing inductive effect but an electron-donating

resonance effect. The two meta-methyl groups ( −CH3​) provide mild electron density via

hyperconjugation.

Steric Shielding: The 3,5-dimethyl groups flank the 4-chloro substituent. This steric bulk is

highly advantageous: it shields the C−Cl bond from unwanted oxidative addition or

nucleophilic attack during downstream synthesis, ensuring that the primary amine remains

the exclusive nucleophilic center when reacting with electrophiles (e.g., chloropyrimidines).

Chemoselective Synthesis: A Self-Validating
Protocol
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The synthesis of 4-Chloro-3,5-dimethylaniline typically proceeds via the reduction of 4-chloro-

3,5-dimethylnitrobenzene. As a Senior Application Scientist, the critical decision here is the

choice of reducing agent.

Causality of Reagent Selection: Standard catalytic hydrogenation (e.g., H2​with Pd/C ) is

contraindicated, as it carries a high risk of hydrodehalogenation, which would cleave the

essential aryl chloride bond. Instead, a mild, chemoselective reduction using Iron powder and

Ammonium Chloride ( Fe/NH4​Cl ) is employed [2]. This system provides the necessary

electron transfer to reduce the nitro group while leaving the halogen untouched.

Step-by-Step Methodology
Preparation: Suspend 4-chloro-3,5-dimethylnitrobenzene (1.0 eq, e.g., 1.0 mmol) in a 1:1

solvent mixture of Ethanol and deionized H2​O (5 mL each) at room temperature.

Activation: Add Ammonium Chloride ( NH4​Cl , 5.0 eq) to the suspension. Rationale: NH4​Cl

acts as a mild proton source that activates the iron powder surface without creating a highly

acidic environment that could trigger side reactions or polymerization.

Reduction: Introduce Iron powder ( Fe , 5.0 eq). Stir the mixture for 5 minutes at room

temperature to ensure uniform dispersion, then elevate the temperature to 60 °C for 10

minutes. Rationale: The brief thermal bump drives the reduction to completion rapidly,

minimizing the residence time of reactive nitroso intermediates.

Filtration: Cool the reaction to room temperature and filter the mixture through a pad of

Celite. Rationale: Celite efficiently traps insoluble iron oxides and unreacted iron, preventing

severe emulsion formation during the subsequent aqueous extraction.

Extraction: Wash the filter cake thoroughly with Ethyl Acetate (EtOAc). Partition the filtrate,

extract the aqueous layer with EtOAc ( 3×10 mL), dry the combined organic layers over

anhydrous Na2​SO4​, and concentrate under reduced pressure to yield the crude product.

Self-Validation System
To ensure trustworthiness and reproducibility, the protocol must be validated immediately post-

extraction:
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TLC Validation: Run a TLC (e.g., 20% EtOAc in Hexanes). The starting nitro compound will

elute higher, while the product amine will appear as a more polar, ninhydrin-active spot.

LC-MS Validation: Confirm the exact mass. The target compound will exhibit a distinct

[M+H]+ peak at m/z 156.0, complete with the characteristic 3:1 isotopic pattern indicative of

a single chlorine atom.

NMR Validation: 1H NMR ( CDCl3​) must show a singlet at ~2.3 ppm (6H, two methyl

groups), a broad exchangeable singlet at ~3.5 ppm (2H, −NH2​), and a singlet at ~6.4 ppm

(2H, aromatic protons).
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Synthetic workflow and validation of 4-Chloro-3,5-dimethylaniline.
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Application in Drug Development: Syk Kinase
Inhibitors
The primary pharmaceutical application of 4-Chloro-3,5-dimethylaniline is its incorporation

into 2,4-pyrimidinediamine scaffolds [2]. These compounds are highly potent inhibitors of

Spleen Tyrosine Kinase (Syk), a non-receptor cytoplasmic kinase crucial for immune cell

signaling.

Mechanistic Pathway
In autoimmune diseases such as rheumatoid arthritis, the activation of the FcϵRI receptor on

mast cells and macrophages leads to the recruitment and activation of Syk kinase. Syk

subsequently phosphorylates downstream targets (like PLCγ and PI3K ), triggering an

intracellular calcium spike and the release of pro-inflammatory cytokines and lipid mediators

(e.g., leukotrienes).

By coupling 4-Chloro-3,5-dimethylaniline to a pyrimidine core, researchers generate a

molecule that acts as a competitive ATP-binding site inhibitor of Syk. The 4-chloro-3,5-

dimethylphenyl moiety specifically interacts with the hydrophobic pocket of the kinase domain,

anchoring the drug and preventing the conformational changes necessary for kinase activation.
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Syk kinase inhibition pathway by 2,4-pyrimidinediamine derivatives.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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